molecular formula C18H15BrF2N4O2 B13358734 N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13358734
M. Wt: 437.2 g/mol
InChI Key: CXDWTQACPBNCSE-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals and other chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes. This compound may exert its effects through binding to active sites or altering the conformation of target molecules, thereby influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
  • N-(4-fluoro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
  • N-(4-iodo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

Uniqueness

The uniqueness of N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and difluoromethoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H15BrF2N4O2

Molecular Weight

437.2 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H15BrF2N4O2/c1-10-9-12(19)3-8-15(10)23-17(26)16-22-11(2)25(24-16)13-4-6-14(7-5-13)27-18(20)21/h3-9,18H,1-2H3,(H,23,26)

InChI Key

CXDWTQACPBNCSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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